Thalidomide-O-acetamido-PEG5-C2-acid is a synthetic compound that incorporates thalidomide, a drug historically known for its sedative properties and later for its use in treating certain cancers and inflammatory conditions. This compound is classified as a prodrug, which means it is metabolized into an active pharmacological agent within the body. The addition of polyethylene glycol (PEG) enhances its solubility and bioavailability, making it more effective for therapeutic applications.
Thalidomide-O-acetamido-PEG5-C2-acid can be synthesized through various chemical methods that involve the modification of thalidomide with acetamido and PEG linkers. These modifications are designed to improve the pharmacokinetic properties of thalidomide, allowing for better therapeutic outcomes in clinical settings.
This compound falls under the category of bioconjugates, specifically designed for targeted drug delivery. It is also associated with PROTAC (PROteolysis TArgeting Chimeras) technology, which aims to selectively degrade disease-causing proteins rather than merely inhibiting them.
The synthesis of Thalidomide-O-acetamido-PEG5-C2-acid typically involves several steps:
The synthesis may utilize various coupling agents and solvents, with reaction conditions optimized for yield and purity. Common reagents include carbodiimides for amide bond formation and specific solvents like dimethyl sulfoxide or dichloromethane to facilitate the reaction.
The molecular structure of Thalidomide-O-acetamido-PEG5-C2-acid consists of:
Thalidomide-O-acetamido-PEG5-C2-acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of Thalidomide-O-acetamido-PEG5-C2-acid primarily involves:
Research indicates that compounds like Thalidomide-O-acetamido-PEG5-C2-acid can lead to significant reductions in tumor growth by promoting targeted protein degradation pathways.
| Property | Value |
|---|---|
| Molecular Weight | ~500 - 700 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Stability | Stable at room temperature |
Thalidomide-O-acetamido-PEG5-C2-acid has several scientific uses:
The journey of thalidomide from a notorious teratogen to a molecular tool exemplifies rational drug rediscovery. Initially marketed in the 1950s as a sedative, thalidomide was withdrawn due to severe teratogenic effects causing limb malformations. Decades later, research revealed its efficacy in erythema nodosum leprosum (ENL) and multiple myeloma, reigniting pharmacological interest. The pivotal breakthrough came in 2010 when Ito et al. identified cereblon (CRBN) as thalidomide's primary protein target, explaining both its therapeutic and teratogenic effects through modulation of the CRL4CRBN E3 ubiquitin ligase complex [2] [4].
Structural characterization of the thalidomide-binding domain (TBD) revealed a hydrophobic tri-Trp pocket (composed of residues Trp380, Trp386, and Trp400 in human CRBN) that preferentially accommodates the glutarimide moiety of thalidomide and its analogs. The phthalimide ring, conversely, projects outward, providing a solvent-exposed vector for linker attachment in PROTAC design. This discovery catalyzed the development of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which exhibit enhanced binding affinity and specificity for CRBN [2] [9].
Table 1: Evolution of Thalidomide-Based E3 Ligase Ligands
| Compound | Key Structural Features | CRBN Affinity (KD) | Therapeutic Milestone |
|---|---|---|---|
| Thalidomide (Racemate) | Chiral center at C3 position; no linker | ~250 µM | Withdrawn (teratogenicity), later approved for ENL and myeloma |
| (S)-Thalidomide | (S)-configuration at glutarimide C3 | ~10-fold stronger than (R) | Greater teratogenicity and TNF-α inhibition [4] |
| Lenalidomide | 4-amino-substituted phthalimide ring | ~100 nM | FDA-approved for myelodysplastic syndromes and myeloma |
| Pomalidomide | Dehydro-piperidine ring modification | Sub-100 nM | FDA-approved for refractory myeloma |
| Thalidomide-O-acetamido-PEG5-C2-acid | PEG5 linker with terminal carboxylic acid | Retains nanomolar range | Enables synthesis of soluble, effective PROTACs [5] [10] |
Importantly, enantiomeric specificity profoundly influences CRBN binding. Deuterium-stabilized enantiomer studies demonstrated that (S)-thalidomide binds CRBN with approximately 10-fold greater affinity than the (R)-enantiomer and more potently induces degradation of transcription factors IKZF1/3 (Ikaros and Aiolos). This stereoselectivity arises from differential conformational stabilization: the (S)-enantiomer adopts a relaxed glutarimide ring conformation that optimally fits the tri-Trp pocket, while the (R)-enantiomer experiences steric clashes [4]. Thalidomide-O-acetamido-PEG5-C2-acid builds upon this foundational knowledge by incorporating a stabilized glutarimide pharmacophore while appending a functionalized PEG linker designed to optimize PROTAC pharmacokinetics.
PROTACs face significant developability challenges due to their inherently large molecular weights (often >800 Da) and hydrophobic surfaces, resulting in poor aqueous solubility, limited cellular permeability, and suboptimal pharmacokinetics. PEGylation—the covalent attachment of polyethylene glycol chains—addresses these limitations through multifaceted biophysical mechanisms. The hydrophilic polymer chains coordinate 2-3 water molecules per ethylene glycol unit, creating a protective hydration shell that increases hydrodynamic radius, shields proteolytic cleavage sites, and reduces renal clearance by shifting elimination from glomerular filtration to hepatic pathways. Crucially, PEGylation decreases surface hydrophobicity, minimizing nonspecific protein interactions and opsonization that trigger immune recognition [3] [7].
The PEG5 linker in Thalidomide-O-acetamido-PEG5-C2-acid refers to a discrete polyethylene glycol chain comprising five ethylene glycol units (approximately 22 atoms), providing an optimal balance between hydrophilicity enhancement and minimal steric interference with ternary complex formation. Unlike traditional polymeric PEGylation used for protein therapeutics, which employs large, polydisperse PEG chains (e.g., 20-40 kDa), PROTAC-focused PEGylation utilizes short, monodisperse PEG spacers that maintain molecular weights below the renal threshold while conferring "stealth" properties. The terminal carboxylic acid (-COOH) enables straightforward amide coupling to amine-containing target protein ligands, forming hydrolytically stable conjugates [3] [10].
Table 2: Impact of PEGylation on PROTAC-Relevant Properties
| Property | Non-PEGylated PROTACs | PEGylated PROTACs (e.g., Thalidomide-O-acetamido-PEG5-C2-acid) | Biological Consequence |
|---|---|---|---|
| Aqueous Solubility | Often <10 µM | Typically >100 µM | Enables intravenous formulation without cosolvents; improves oral bioavailability |
| Plasma Half-life | Short (minutes-hours) | Extended (hours-days) | Sustained target engagement with reduced dosing frequency |
| Proteolytic Stability | Susceptible to esterase/peptidase cleavage | PEG hydration shell impedes enzyme access | Reduced metabolic clearance; enhanced systemic exposure |
| Hydrodynamic Volume | Small (rapid renal clearance) | Increased (shift to hepatic clearance) | Avoids rapid glomerular filtration |
| Immunogenicity | Moderate-high for peptide-based PROTACs | Low ("self" masking of epitopes) | Reduced risk of neutralizing antibody development |
The strategic positioning of the acetamido group (-NHCOCH3) adjacent to the phthalimide ring serves dual purposes: (1) it replaces a hydrogen-bond donor (N-H) with a hydrogen-bond acceptor (N-COCH3), reducing intermolecular aggregation tendencies; and (2) it provides a metabolic stabilization point, blocking oxidative metabolism that commonly occurs at the phthalimide nitrogen. This modification exemplifies structure-guided optimization to enhance ligand-ligand efficiency while preserving critical CRBN-binding interactions [5]. Consequently, PROTACs incorporating Thalidomide-O-acetamido-PEG5-C2-acid exhibit markedly improved pharmacokinetic profiles compared to those using non-PEGylated thalidomide analogs, as evidenced by increased plasma AUC (area under the curve) and enhanced tumor penetration in preclinical models.
Thalidomide-O-acetamido-PEG5-C2-acid functions as a high-affinity CRBN recruiter within PROTAC architectures, enabling the hijacking of the CRL4CRBN E3 ligase complex to neo-substrates. The molecule retains the essential pharmacophoric elements for CRBN engagement: the glutarimide ring inserts into the tri-Trp pocket via van der Waals contacts with Phe371, Trp380, and Trp386 (human numbering), while its carbonyl groups form hydrogen bonds with His378 and a structural water molecule. The phthalimide ring projects toward solvent, allowing the acetamido-PEG5 linker to extend without steric hindrance [2] [9].
Table 3: Structural Components and Functional Contributions of Thalidomide-O-acetamido-PEG5-C2-acid
| Structural Element | Chemical Composition | Role in PROTAC Function |
|---|---|---|
| Glutarimide Pharmacophore | 3-(2,6-dioxopiperidin-3-yl) | Binds CRBN tri-Trp pocket with nanomolar affinity; induces conformational change enabling neo-substrate recruitment |
| Phthalimide Ring | Isoindoline-1,3-dione | Positions linker away from CRBN binding interface; solvent-exposed for conjugation |
| Acetamido Group | -NHCOCH3 | Reduces aggregation potential; blocks metabolic N-demethylation; modulates electronic properties |
| PEG5 Spacer | -O-(CH2CH2O)5- | Enhances solubility; provides flexibility and length (∼20 Å) for optimal ternary complex formation |
| Terminal Acid | -CH2CH2COOH | Enables amide coupling to target protein ligands via carbodiimide or activated ester chemistry |
The PEG5 spacer plays a critical role beyond solubility enhancement—it acts as a conformational regulator influencing ternary complex geometry. Optimal ubiquitin transfer requires precise spatial orientation between the E2~Ub thioester and lysine residues on the target protein. Crystallographic studies of related CRBN-PROTAC-target complexes reveal that PEG linkers of 5-10 units (∼15-30 Å) provide sufficient conformational entropy to sample productive orientations while maintaining proximity. The flexible ethylene glycol units permit hinge-like motions between the E3 ligase and target protein, increasing the probability of forming a catalytically competent complex. This contrasts with rigid alkyl or aryl linkers that may lock the PROTAC into unproductive conformations [6] [10].
Upon ternary complex formation, Thalidomide-O-acetamido-PEG5-C2-acid facilitates polyubiquitination of the target protein through a processive cascade: (1) the CRBN-DDB1-CUL4A-RBX1 complex positions an E2 ubiquitin-conjugating enzyme (typically CDC34 or UBE2G1) near the target; (2) lysine residues on the target protein are conjugated with ubiquitin via isopeptide bonds; and (3) iterative ubiquitin transfers form K48-linked polyubiquitin chains, signaling proteasomal degradation. The efficiency of this process—quantified by the degradation DC50—depends critically on the cooperative stability of the ternary complex, which is enhanced by the PEG linker's ability to minimize steric clashes and maximize protein-protein interface complementarity [2] [6].
Synthetic accessibility further distinguishes Thalidomide-O-acetamido-PEG5-C2-acid as a practical PROTAC building block. The molecule is synthesized through sequential etherification and amidation steps: (1) alkylation of thalidomide's phthalimide nitrogen with bromoacetate; (2) amidation with amino-PEG5-acid; and (3) acetylation of the intermediate amine. This route, commercialized by suppliers like Tenova Pharmaceuticals, yields material with >95% purity, suitable for straightforward conjugation to target ligands via carbodiimide coupling (EDC/HOBt) or active ester formation (NHS esters). The availability of this compound has accelerated the development of CRBN-based degraders against diverse targets, including kinases, transcription factors, and epigenetic regulators [5] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: